4-(2-hydroxyethyl)-12,12-dimethyl-6-(2-oxo-2-pyrrolidin-1-ylethyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione
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Overview
Description
4-(2-hydroxyethyl)-12,12-dimethyl-6-(2-oxo-2-pyrrolidin-1-ylethyl)-11-oxa-8-thia-4,6-diazatricyclo[74002,7]trideca-1(9),2(7)-diene-3,5-dione is a complex organic compound featuring a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-hydroxyethyl)-12,12-dimethyl-6-(2-oxo-2-pyrrolidin-1-ylethyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, such as pyrrolidine derivatives and oxo compounds. These intermediates undergo cyclization and functional group modifications under controlled conditions to form the final tricyclic structure .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(2-hydroxyethyl)-12,12-dimethyl-6-(2-oxo-2-pyrrolidin-1-ylethyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
4-(2-hydroxyethyl)-12,12-dimethyl-6-(2-oxo-2-pyrrolidin-1-ylethyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions at the molecular level.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(2-hydroxyethyl)-12,12-dimethyl-6-(2-oxo-2-pyrrolidin-1-ylethyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s unique structure allows it to modulate these targets and pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tricyclic structures and pyrrolidine derivatives, such as:
- 4-(pyrrolidin-1-yl)benzonitrile
- N-(2-Hydroxyethyl)-2-pyrrolidone
- Pyrrolidine-2,5-diones
Uniqueness
What sets 4-(2-hydroxyethyl)-12,12-dimethyl-6-(2-oxo-2-pyrrolidin-1-ylethyl)-11-oxa-8-thia-4,6-diazatricyclo[74002,7]trideca-1(9),2(7)-diene-3,5-dione apart is its specific combination of functional groups and tricyclic structure, which confer unique chemical and biological properties
Properties
IUPAC Name |
4-(2-hydroxyethyl)-12,12-dimethyl-6-(2-oxo-2-pyrrolidin-1-ylethyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O5S/c1-19(2)9-12-13(11-27-19)28-17-15(12)16(25)21(7-8-23)18(26)22(17)10-14(24)20-5-3-4-6-20/h23H,3-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSTQPLYQIWARRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(CO1)SC3=C2C(=O)N(C(=O)N3CC(=O)N4CCCC4)CCO)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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